molecular formula C20H22FN3O3S2 B2383337 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 1705879-33-9

5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2383337
CAS No.: 1705879-33-9
M. Wt: 435.53
InChI Key: PVVMXIJMYMWPHV-UHFFFAOYSA-N
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Description

5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperidine Intermediate: This step involves the reaction of 5-ethylthiophene-2-sulfonyl chloride with piperidine under basic conditions to form the piperidine intermediate.

    Oxadiazole Ring Formation: The piperidine intermediate is then reacted with 2-fluorobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.

    Final Coupling Reaction: The final step involves coupling the oxadiazole intermediate with the piperidine intermediate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure can impart desirable characteristics to the materials in which it is incorporated.

Mechanism of Action

The mechanism of action of 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
  • 5-((1-((5-Propylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-bromophenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-2-15-9-10-19(28-15)29(25,26)24-11-5-6-14(13-24)12-18-22-20(23-27-18)16-7-3-4-8-17(16)21/h3-4,7-10,14H,2,5-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVMXIJMYMWPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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